5-Chloro-2-fluoronicotinic Acid: Structural Architecture and Synthetic Utility in Drug Discovery
5-Chloro-2-fluoronicotinic Acid: Structural Architecture and Synthetic Utility in Drug Discovery
[1]
Executive Summary
5-Chloro-2-fluoronicotinic acid (CAS 884494-57-9) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2] Distinguished by its orthogonal reactivity profile, this molecule serves as a "linchpin" intermediate for constructing complex pyridine-based pharmacophores.[1] Its structure features two distinct halogen handles—a labile C2-fluorine atom and a robust C5-chlorine atom—positioned around a C3-carboxylic acid core.[1] This configuration allows for sequential, regioselective functionalization, making it indispensable in the synthesis of kinase inhibitors, antibacterial fluoroquinolones, and allosteric modulators.
Molecular Architecture & Physicochemical Properties[1]
Electronic & Steric Analysis
The utility of 5-chloro-2-fluoronicotinic acid stems from the electronic interplay between its substituents:
-
C2-Fluorine (F): Acts as a strong
-electron withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring.[1] This activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), allowing rapid displacement by amines or alkoxides. -
C3-Carboxylic Acid (COOH): Provides a handle for amide coupling or esterification.[1] In the ortho-lithiation synthesis route, this group is installed via CO2 trapping, directed by the adjacent fluorine.[1]
-
C5-Chlorine (Cl): Offers a lipophilic metabolic block (preventing oxidation at the 5-position) and serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the C2 position has been derivatized.[1]
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 5-Chloro-2-fluoropyridine-3-carboxylic acid |
| CAS Number | 884494-57-9 |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~3.5 (Acidic proton) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| H-Bond Donors/Acceptors | 1 Donor (OH), 4 Acceptors (N, F, O, O) |
Synthetic Pathways & Process Chemistry[3][5]
The synthesis of 5-chloro-2-fluoronicotinic acid is non-trivial due to the need for precise regiocontrol.[1] Two primary strategies are employed: Directed Ortho-Metalation (DoM) and Functional Group Interconversion (FGI) .[1]
Route A: Directed Ortho-Metalation (DoM) (Preferred)
This modern approach utilizes the strong ortho-directing ability of the fluorine atom.[1]
-
Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Mechanism: The base deprotonates at C3 (the position sandwiched between the directing fluorine and the ring nitrogen is electronically favored, but steric bulk of the base and the "optional" coordination to F directs lithiation to C3).
-
Quench: The lithiated intermediate is trapped with solid CO2 or dry ice.[1]
Route B: Diazotization-Fluorination (Traditional)[1]
-
Starting Material: 5-Chloro-2-aminonicotinic acid.[1]
-
Mechanism: Conversion of the amine to a diazonium salt using NaNO₂/HBF₄, followed by thermal decomposition (Balz-Schiemann reaction) to install the fluorine.[1]
-
Drawback: Lower yields and harsher conditions compared to DoM.[1]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. The DoM pathway (top) offers higher convergence compared to the diazotization route (bottom).
Experimental Protocol: Directed Ortho-Lithiation
Objective: Synthesis of 5-Chloro-2-fluoronicotinic acid from 5-chloro-2-fluoropyridine via C3-lithiation.
Reagents:
-
5-Chloro-2-fluoropyridine (1.0 eq)[1]
-
LDA (Lithium Diisopropylamide) (1.1 eq, 2.0 M in THF/heptane)
-
Dry THF (Tetrahydrofuran)[4]
-
Dry Ice (Solid CO₂)[1]
-
HCl (2N aqueous solution)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.
-
Solvation: Charge the flask with 5-Chloro-2-fluoropyridine (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add the LDA solution (11 mmol) dropwise over 15 minutes via syringe pump. Ensure the internal temperature does not rise above -70°C.[1]
-
Mechanistic Note: The kinetic acidity of the C3 proton is enhanced by the inductive effect of the adjacent fluorine. The low temperature prevents nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).[1]
-
-
Incubation: Stir the mixture at -78°C for 60 minutes to ensure complete formation of the 3-lithio species.
-
Carboxylation: Cannulate the cold lithiated solution onto an excess of crushed dry ice (solid CO₂) in a separate flask, or bubble anhydrous CO₂ gas through the solution for 30 minutes.
-
Quench & Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL).
-
Isolation: Acidify the aqueous layer to pH ~2 using 2N HCl. The product typically precipitates as a white solid.[1] Extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol/water if necessary.
Pharmaceutical Applications & SAR Logic
This scaffold is a "privileged structure" in drug discovery.[1] The presence of the halogen atoms allows for a "Divide and Conquer" synthetic strategy.
Reactivity Map & SAR Logic
-
Zone 1: The Amide Handle (C3-COOH)
-
Usually the first point of modification.[1] Converted to amides to bind to the hinge region of kinases or to improve solubility.
-
-
Zone 2: The Nucleophilic Trap (C2-F)
-
The fluorine is highly labile.[1] It reacts with primary and secondary amines (SNAr) to install solubilizing groups (e.g., piperazines) or specific binding motifs.
-
Self-Validation: If the C2-F does not react under mild conditions (K₂CO₃, DMSO, 60°C), check for deprotonation of the acid (forming the carboxylate anion), which deactivates the ring. Protocol adjustment: Convert the acid to an ester or amide before attempting the SNAr reaction.
-
-
Zone 3: The Lipophilic Extension (C5-Cl) [1]
Figure 2: Structure-Activity Relationship (SAR) logic flow.[1] The scaffold allows orthogonal functionalization at three distinct sites.
Handling and Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C-F bond is stable, but the carboxylic acid can catalyze degradation if exposed to moisture and heat over prolonged periods.
-
Safety: The compound is an irritant (Skin/Eye/Respiratory).[3][5] Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Incompatibility: Avoid strong oxidizing agents.[1] Reacts violently with strong bases (deprotonation).
References
-
Matrix Scientific. (2024).[1][6] 5-Chloro-2-fluoronicotinic acid - Product Specifications and CAS 884494-57-9.[1][2][6][7] Matrix Scientific Catalog. Link
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for Directed Ortho-Metalation principles).
-
Bayer Intellectual Property Gmbh. (2015).[1] Fluoroalkyl-substituted pyrazolopyridines and use thereof. US Patent 9,090,610.[1] (Demonstrates use of fluoronicotinic acid intermediates). Link
-
Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Chloronicotinic Acid Derivatives. (General safety data for chloronicotinic acids). Link
-
BLD Pharm. (2024).[1] 5-Chloro-2-fluoronicotinic acid NMR and Physicochemical Properties. BLD Pharm Catalog. Link
Sources
- 1. 38185-57-8|5-Chloro-6-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 2. 1171918-85-6|Methyl 5-chloro-6-fluoronicotinate|BLD Pharm [bldpharm.com]
- 3. 5-氯-2-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. 403-45-2,6-Fluoronicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
